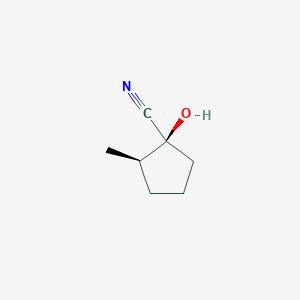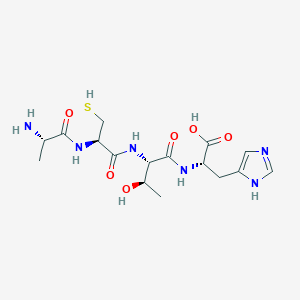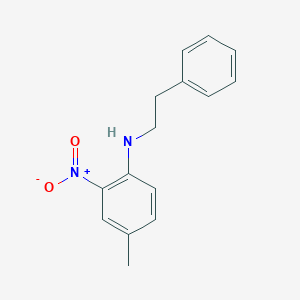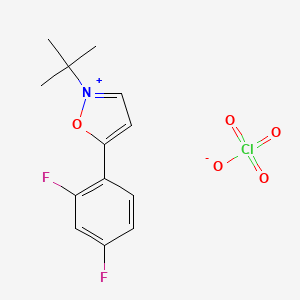![molecular formula C18H15NO3 B14203378 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione CAS No. 875656-43-2](/img/structure/B14203378.png)
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered lactam ring fused with a benzyl group and a hydroxy(phenyl)methylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzylidene-pyrrolidine-2,4-dione derivatives.
Reduction: Formation of hydroxy derivatives of the pyrrolidine ring.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
相似化合物的比较
- 1-Benzyl-4-benzylidene-pyrrolidine-2,3-dione
- 1-methyl-3-(α-hydroxy-4’-nitrobenzylidene)pyrrolidine-2,4-dione
Comparison: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxy(phenyl)methylidene moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to its analogs. For instance, the hydroxy group enhances its potential for hydrogen bonding, which can influence its binding affinity to biological targets .
属性
CAS 编号 |
875656-43-2 |
|---|---|
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC 名称 |
1-benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-15-12-19(11-13-7-3-1-4-8-13)18(22)16(15)17(21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
InChI 键 |
ZTGFNFOAHZRHNW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(=C(C2=CC=CC=C2)O)C(=O)N1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)

![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)




![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)

